molecular formula C22H29FO6 B193514 6beta-Hydroxydexamethasone CAS No. 55879-47-5

6beta-Hydroxydexamethasone

Cat. No. B193514
CAS RN: 55879-47-5
M. Wt: 408.5 g/mol
InChI Key: RVBSTEHLLHXILB-QODHSQIYSA-N
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Description

6beta-Hydroxydexamethasone is a metabolite of dexamethasone . It is a glucocorticoid, a class of corticosteroids, which are a type of steroid hormones .


Synthesis Analysis

The synthesis of 6beta-Hydroxydexamethasone involves the metabolism of dexamethasone . A study was designed to investigate the release and distribution profile of dexamethasone from intravitreal implants in rabbit plasma and ocular matrices .


Molecular Structure Analysis

The molecular formula of 6beta-Hydroxydexamethasone is C22H29FO6 . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 6beta-Hydroxydexamethasone .


Physical And Chemical Properties Analysis

The compound has a logP value of 0.45, indicating its lipophilicity . It has 6 hydrogen acceptor counts and 4 hydrogen donor counts .

Scientific Research Applications

Metabolism and Identification

  • Dexamethasone Metabolism : Studies have shown that 6beta-hydroxydexamethasone is a major metabolite of dexamethasone in human liver microsomal incubations. The formation of this metabolite and others, such as 6 alpha-hydroxydexamethasone, was identified and quantified, revealing interindividual variability in metabolic profiles. This research highlights the role of CYP3A4 in the formation of 6beta-hydroxydexamethasone (Gentile et al., 1996).
  • Identification in Human Urine : Another significant finding is the identification of 6beta-hydroxydexamethasone as a major urinary metabolite of dexamethasone in humans. This discovery was made through nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry, highlighting its excretory pathway (Minagawa et al., 1986).

Enzymatic Activity and Specificity

  • CYP3A4 Specificity : Research on human cytochrome P450 3A4 revealed the structural basis for the selective hydroxylation of steroids, including the production of 6beta-hydroxydexamethasone. This work elucidated the role of specific residues in the enzyme for steroid metabolism, emphasizing the importance of active site topology in 6beta-hydroxylation (Roussel et al., 2000).

Biosynthesis and Structural Elucidation

  • Metabolite Biosynthesis : A study focusing on norandrostenedione demonstrated the in vitro synthesis and characterization of various hydroxylated metabolites, including the direct 6beta-hydroxylated metabolite. This approach has implications for the discovery and structural elucidation of new markers of doping agents (Lévesque et al., 2005).

Applications in Veterinary Medicine

  • Veterinary Use : In cattle, the urinary ratio of 6beta-hydroxycortisol to cortisol was studied as a biomarker for illicit corticosteroid treatment. This research suggests the potential of using 6beta-hydroxydexamethasone as an indirect biomarker for low-dose, long-term corticosteroid treatment in cattle (Capolongo et al., 2007).

Quantification in Biological Matrices

  • Quantification in Ocular Matrices : A study developed a method for determining dexamethasone and 6beta-hydroxydexamethasone in rabbit plasma and ocular matrices. This method supports measuring the release and distribution profile of dexamethasone from intravitreal implants, underlining the importance of accurate quantification in pharmacokinetic studies (Gu et al., 2021).

Biochemical Interactions and Inhibition Studies

  • Inhibition of Metabolite Formation : Research on the inhibition of 6beta-hydroxylation in human liver cytosol explored the kinetics and the effect of inhibitors on the formation of 6beta-hydroxy metabolites from naltrexone. This study sheds light on the role of steroid hormones in inhibiting the formation of 6beta-hydroxy metabolites, highlighting the biochemical interactions and potential implications for therapeutic efficacy and patient compliance (Porter et al., 2000).

Future Directions

Research into the use of dexamethasone and its metabolites, including 6beta-Hydroxydexamethasone, continues to be a topic of interest . For example, studies have been conducted to investigate the release and distribution profile of dexamethasone from intravitreal implants .

properties

IUPAC Name

(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBSTEHLLHXILB-QODHSQIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204471
Record name 6-Hydroxydexamethasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Hydroxydexamethasone

CAS RN

55879-47-5
Record name 6-Hydroxydexamethasone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55879-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxydexamethasone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055879475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxydexamethasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-HYDROXYDEXAMETHASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/017VSH97RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Alkattan, M Kandeel - Dr. Sulaiman Al Habib Medical Journal, 2020 - atlantis-press.com
… It is mainly metabolized in the liver by the CYP3A4 enzyme to produce 6alpha- and 6beta-hydroxydexamethasone [7]. The plasma half-life of dexamethasone is about 3 h; however, its …
Number of citations: 2 www.atlantis-press.com
E Mirmont, A Bœuf, M Charmel… - … of Chromatography B, 2021 - Elsevier
… , satisfactory limits of quantification were achieved, ranging from 0.035 ng L −1 for 17alpha-ethinylestradiol to 1 ng L −1 for 6beta-hydroxycortisol and 6beta-hydroxydexamethasone. …
Number of citations: 11 www.sciencedirect.com
A Menke, J Arloth, J Best, C Namendorf… - …, 2016 - Elsevier
Glucocorticoid challenge tests such as the dexamethasone suppression test (DST) and the combined dexamethasone/corticotropin-releasing hormone (dex-CRH) test are considered to …
Number of citations: 36 www.sciencedirect.com
L Hämäläinen - 2015 - trepo.tuni.fi
The aim of this thesis was to improve already developed drug release system for model drug dexamethasone (DEX), in which biodegradable, poly (lactide-co-glycolide) (PLGA) – …
Number of citations: 1 trepo.tuni.fi
K Chiu, R Racz, K Burkhart, J Florian, K Ford… - Frontiers in …, 2023 - frontiersin.org
The US Food and Drug Administration (FDA) Division of Applied Regulatory Science (DARS) moves new science into the drug review process and addresses emergent regulatory and …
Number of citations: 9 www.frontiersin.org

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